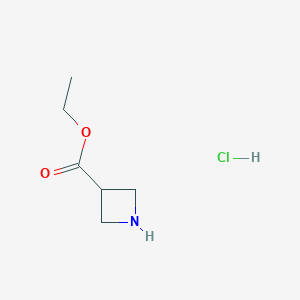

Ethyl azetidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl azetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQFZRLGHCCPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660912 | |

| Record name | Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405090-31-5 | |

| Record name | 3-Azetidinecarboxylic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405090-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl azetidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Azetidine-3-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl azetidine-3-carboxylate hydrochloride (CAS No. 405090-31-5), a critical building block for researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, physicochemical properties, and its pivotal role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted with an ethyl carboxylate group at the 3-position. It is supplied as a stable hydrochloride salt, enhancing its handling and storage properties. The strained azetidine ring is a sought-after motif in medicinal chemistry, as it can impart favorable properties such as improved metabolic stability, solubility, and three-dimensional diversity to drug candidates.

Molecular Formula: C₆H₁₂ClNO₂[1][3]

Molecular Weight: 165.62 g/mol [3]

IUPAC Name: ethyl azetidine-3-carboxylate;hydrochloride[3]

Synonyms: Ethyl 3-azetidinecarboxylate hydrochloride, Azetidine-3-carboxylic acid ethyl ester hydrochloride[1][3]

Chemical Structure:

The structure consists of a saturated four-membered ring containing one nitrogen atom (azetidine). An ethyl ester functional group is attached to the carbon at the 3-position. The hydrochloride salt form involves the protonation of the azetidine nitrogen.

Caption: Chemical structure of this compound.

Representative Synthesis

While numerous methods exist for the synthesis of the azetidine core, a common and illustrative pathway to Ethyl azetidine-3-carboxylate involves the cyclization of a suitably functionalized acyclic precursor. Below is a representative, multi-step synthesis, followed by the formation of the hydrochloride salt.

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: N-Protection of Azetidine-3-carboxylic Acid

The causality behind this initial step is to prevent the secondary amine of the azetidine ring from participating in unwanted side reactions during the subsequent esterification. A common protecting group like tert-butyloxycarbonyl (Boc) is employed for its stability under esterification conditions and its ease of removal.

-

To a stirred solution of azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to deprotonate the carboxylic acid.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the N-Boc-azetidine-3-carboxylic acid with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.

Step 2: Esterification

This step introduces the ethyl ester functionality. Acid-catalyzed esterification (Fischer esterification) is a standard and reliable method for this transformation.

-

Dissolve the N-Boc-azetidine-3-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ethyl N-Boc-azetidine-3-carboxylate with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the simultaneous formation of the stable hydrochloride salt. This is typically achieved under acidic conditions.

-

Dissolve the purified ethyl N-Boc-azetidine-3-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether or 1,4-dioxane.

-

Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

-

A precipitate of this compound will form.

-

Stir the suspension at room temperature for a few hours to ensure complete deprotection and salt formation.

-

Collect the solid product by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Physicochemical Properties

The physicochemical properties of a building block are crucial for its application in synthesis, influencing reaction conditions, purification methods, and formulation of the final active pharmaceutical ingredient.

| Property | Value | Source |

| CAS Number | 405090-31-5 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 165.62 g/mol | [3] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not explicitly stated in search results | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | Inferred from structure |

| Storage Temperature | 2-8 °C | Sigma-Aldrich |

Applications in Drug Discovery and Development

This compound serves as a versatile building block in medicinal chemistry, primarily due to the desirable properties imparted by the azetidine scaffold. Its most prominent applications are in the construction of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Linker for Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. An ADC consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects the two. The stability of this linker is paramount to the safety and efficacy of the ADC.

This compound is utilized as a precursor for non-cleavable linkers .[1][4] The rationale for using a non-cleavable linker is that the entire ADC must be internalized by the target cell and degraded in the lysosome to release the payload. This mechanism can reduce off-target toxicity compared to some cleavable linkers that might release the payload prematurely in the systemic circulation. The azetidine moiety within the linker can provide a rigid, defined conformation and improve the pharmacokinetic properties of the conjugate.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are an emerging therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule with a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.

This compound is employed in the synthesis of alkyl chain-based PROTAC linkers.[1][4] The linker's length, rigidity, and composition are critical for the successful formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for ubiquitination and subsequent proteasomal degradation of the target protein. The azetidine unit can serve as a rigid spacer within the linker, helping to optimize the spatial orientation of the two ligands for efficient ternary complex formation.

Safety and Handling

This compound is a chemical reagent that should be handled by trained professionals in a laboratory setting.

-

Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features and its role in the synthesis of sophisticated therapeutic modalities like ADCs and PROTACs underscore its importance for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and applications is essential for leveraging its full potential in creating the next generation of targeted therapies.

References

-

MCE. This compound. [Link]

-

PubChem. This compound | C6H12ClNO2 | CID 44828820. [Link]

-

ChemSynthesis. ethyl 3-azido-3-ethyl-1-azetidinecarboxylate - C8H14N4O2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

ACS Publications. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3) - H Arylation. [Link]

-

Journal of the American Chemical Society. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

-

Oakwood Chemical. Ethyl 3-azetidine-carboxylate hydrochloride. [Link]

-

PubChem. Ethyl azetidine-3-carboxylate | C6H11NO2 | CID 21717027. [Link]

Sources

- 1. Ethyl 3-azetidine-carboxylate hydrochloride [oakwoodchemical.com]

- 2. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 3. This compound | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Synthesis of Ethyl Azetidine-3-Carboxylate Hydrochloride: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules. As a compact, rigid scaffold, it serves as a versatile building block, enabling chemists to explore novel chemical space and design next-generation therapeutics. Among the vast array of functionalized azetidines, ethyl azetidine-3-carboxylate hydrochloride stands out as a particularly valuable intermediate. Its strategic placement of a reactive handle (the ethyl carboxylate) on the strained four-membered ring allows for a multitude of synthetic elaborations, making it a gateway to complex molecular architectures.

This in-depth technical guide, designed for the discerning researcher, moves beyond a mere recitation of synthetic procedures. Herein, we delve into the core principles governing the construction of the azetidine ring, explore multiple convergent pathways to the target molecule, and provide detailed, field-proven protocols. Our narrative is grounded in mechanistic understanding, explaining the "why" behind experimental choices to empower scientists in their own laboratory endeavors.

Strategic Approaches to the Azetidine-3-Carboxylate Core

The synthesis of this compound can be broadly categorized into two strategic approaches: de novo ring construction and functionalization of a pre-formed azetidine scaffold. The choice of pathway often depends on the availability of starting materials, scalability requirements, and the desired substitution patterns in downstream applications.

Pathway 1: De Novo Ring Construction via Intramolecular Cyclization

One of the most robust and scalable methods for constructing the azetidine-3-carboxylate core involves the intramolecular cyclization of a suitably functionalized acyclic precursor. A prominent example of this strategy begins with the readily available diethyl bis(hydroxymethyl)malonate. This pathway is particularly advantageous for large-scale synthesis due to the relatively low cost of the starting materials and the straightforward nature of the transformations.

The key steps in this pathway involve the activation of the primary alcohols, followed by a double nucleophilic substitution with an amine to forge the heterocyclic ring. Subsequent hydrolysis and decarboxylation yield the azetidine-3-carboxylic acid, which can then be esterified.

Diagram of Pathway 1: De Novo Ring Construction

Caption: A multi-step synthesis of this compound starting from diethyl bis(hydroxymethyl)malonate.

Step 1: Activation of Diethyl bis(hydroxymethyl)malonate

-

To a stirred solution of diethyl bis(hydroxymethyl)malonate in an anhydrous solvent such as acetonitrile, add a suitable base (e.g., pyridine).

-

Cool the mixture to a low temperature, typically between -20 °C and 0 °C.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) to the cooled solution. The triflate is an excellent leaving group, facilitating the subsequent cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

The resulting bis-triflate is typically used in the next step without isolation due to its instability.[1]

Step 2: Azetidine Ring Formation

-

In a separate flask, prepare a solution of benzylamine and a non-nucleophilic base (e.g., proton sponge) in an anhydrous solvent.

-

Slowly add the solution of the in situ generated bis-triflate to the benzylamine solution at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion. The benzylamine acts as the nitrogen source for the azetidine ring, and the benzyl group serves as a convenient protecting group.

-

Work up the reaction by quenching with water and extracting the product into an organic solvent. Purify the crude product, N-benzyl diethyl azetidine-3,3-dicarboxylate, by column chromatography.[1]

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the purified N-benzyl diethyl azetidine-3,3-dicarboxylate in a suitable solvent mixture, such as methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide, and heat the mixture to reflux. This step hydrolyzes both ester groups to the corresponding carboxylates.

-

After hydrolysis is complete, carefully acidify the reaction mixture.

-

Heat the acidified solution to induce decarboxylation, yielding N-benzyl azetidine-3-carboxylic acid.[1]

Step 4: Deprotection

-

Dissolve the N-benzyl azetidine-3-carboxylic acid in a protic solvent like methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to an atmosphere of hydrogen gas. This hydrogenolysis step cleaves the N-benzyl group, affording azetidine-3-carboxylic acid.[1]

Step 5: Esterification and Salt Formation

-

Suspend the azetidine-3-carboxylic acid in absolute ethanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride. This in situ generates HCl and promotes the Fischer esterification.

-

Allow the reaction to warm to room temperature and then gently reflux until the reaction is complete.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure. The crude product is this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

| Parameter | Value/Condition | Rationale |

| Starting Material | Diethyl bis(hydroxymethyl)malonate | Readily available and inexpensive. |

| Activation Agent | Trifluoromethanesulfonic anhydride | Forms a highly reactive leaving group, facilitating efficient cyclization. |

| Nitrogen Source | Benzylamine | Acts as both the nucleophile for ring formation and a protecting group. |

| Deprotection Method | Hydrogenolysis (H₂, Pd/C) | Clean and efficient method for removing the N-benzyl group. |

| Esterification | Fischer Esterification (EtOH, SOCl₂) | A classic and reliable method for ester formation from a carboxylic acid. |

Pathway 2: Functionalization of a Pre-formed Azetidine Scaffold

An alternative and often more convergent approach involves the modification of a commercially available or readily synthesized azetidine derivative. A common starting point for this strategy is N-Boc-azetidin-3-one. This pathway offers flexibility in introducing various functionalities at the 3-position.

The core of this strategy is the introduction of a two-carbon unit at the 3-position via a Wittig-type reaction, followed by further transformations to achieve the desired ester functionality.

Diagram of Pathway 2: Functionalization of N-Boc-azetidin-3-one

Caption: Synthesis via functionalization of N-Boc-azetidin-3-one using a Horner-Wadsworth-Emmons reaction.

Step 1: Horner-Wadsworth-Emmons Reaction

-

To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base (e.g., sodium hydride) at 0 °C.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Add a solution of N-Boc-azetidin-3-one in THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the ketone. This reaction forms the exocyclic double bond.[2]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product, methyl (N-Boc-azetidin-3-ylidene)acetate, with an organic solvent. Purify by column chromatography.[2]

Step 2: Reduction of the Double Bond

-

Dissolve the purified methyl (N-Boc-azetidin-3-ylidene)acetate in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to an atmosphere of hydrogen gas in a hydrogenation apparatus.

-

Monitor the reaction until the uptake of hydrogen ceases. This step reduces the exocyclic double bond to a single bond, yielding N-Boc ethyl azetidine-3-carboxylate.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Boc Deprotection and Salt Formation

-

Dissolve the N-Boc ethyl azetidine-3-carboxylate in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature until the evolution of gas (isobutylene and CO₂) ceases and TLC analysis confirms the removal of the Boc group.

-

Evaporate the solvent and excess acid under reduced pressure. If TFA was used, the resulting trifluoroacetate salt can be converted to the hydrochloride salt by dissolving the residue in a minimal amount of solvent and adding a solution of HCl in ether or dioxane, followed by precipitation or evaporation.

-

The resulting solid is this compound, which can be further purified by recrystallization.

| Parameter | Value/Condition | Rationale |

| Starting Material | N-Boc-azetidin-3-one | A commercially available and versatile building block. |

| Key Reaction | Horner-Wadsworth-Emmons | A reliable method for forming carbon-carbon double bonds from ketones. |

| Reduction Method | Catalytic Hydrogenation | A clean and high-yielding method for reducing the double bond. |

| Protecting Group | Boc (tert-Butyloxycarbonyl) | Stable under a variety of reaction conditions and easily removed with acid. |

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound is a critical enabling technology for medicinal chemists. The pathways outlined in this guide represent robust and well-established methods for accessing this valuable building block. The de novo construction from diethyl bis(hydroxymethyl)malonate offers a scalable route suitable for large-quantity production, while the functionalization of N-Boc-azetidin-3-one provides a more convergent and flexible approach.

A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions, as detailed in this guide, is paramount for successful synthesis and troubleshooting. By mastering these synthetic strategies, researchers are well-equipped to incorporate the unique structural and physicochemical properties of the azetidine scaffold into their drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

- Žukauskaitė, A., Mangelinckx, S., & De Kimpe, N. (2011).

- Anderson, R. J., & Fesik, S. W. (1996). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 61(5), 1802–1803.

- Krasavin, M., et al. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 17, 1073–1081.

- Krasavin, M., et al. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 17, 1073-1081.

- Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Wadsworth, D. H., et al. (1977). Azetidine. Organic Syntheses, 57, 1.

- Futamura, K., et al. (2018).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Sharma, S., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46885-46907.

-

ChemSynthesis. (n.d.). ethyl 3-azido-3-ethyl-1-azetidinecarboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine Synthesis. Retrieved from [Link]

- Stanković, S., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(01), 75-80.

- Anderson, P. S., & Fesik, S. W. (2004). Process for making azetidine-3-carboxylic acid.

- Gist-Brocades, N. V. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.

-

Oakwood Chemical. (n.d.). Ethyl 3-azetidine-carboxylate hydrochloride. Retrieved from [Link]

- Pfizer Inc. (2000). Synthesis of azetidine derivatives.

- Foley, T. L., & Schreiber, S. L. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 77(17), 7425–7444.

- Chen, J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9929–9936.

Sources

Ethyl Azetidine-3-Carboxylate Hydrochloride: A Cornerstone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Strained Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly turning their attention to conformationally restricted scaffolds.[1] These rigid molecular frameworks offer a distinct advantage by pre-organizing appended functional groups in a defined spatial orientation, which can lead to a decrease in the entropic penalty upon binding to a biological target and, consequently, higher affinity.[1] Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in modern drug design.[2][3] Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between the less stable aziridines and the more flexible pyrrolidines, endows it with a unique combination of reasonable chemical stability and controlled reactivity.[4] This balance allows for its facile handling and incorporation into complex molecules while providing opportunities for strain-release driven reactions.[4]

This guide focuses on a particularly valuable derivative: ethyl azetidine-3-carboxylate hydrochloride (CAS: 405090-31-5).[5][6][7] This commercially available building block serves as a versatile and strategically important starting material for the synthesis of a diverse array of bioactive compounds.[8] Its utility stems from the presence of two key functional handles: a secondary amine within the azetidine ring and an ethyl ester at the 3-position. These allow for a wide range of chemical modifications, making it an indispensable tool for generating compound libraries and optimizing lead candidates in drug discovery programs.

The incorporation of the azetidine moiety can significantly influence the physicochemical and pharmacological properties of a molecule. Its rigid nature can lock in a bioactive conformation, enhancing binding affinity and selectivity for the target protein.[2] Furthermore, the presence of the nitrogen atom can improve aqueous solubility and provide a handle for modulating lipophilicity and metabolic stability. Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system.[9][10][11]

This technical guide will provide an in-depth exploration of the role of this compound in medicinal chemistry. We will delve into its synthesis, its application as a key intermediate, and the profound impact of the azetidine-3-carboxylate core on the properties of drug candidates. Through detailed protocols, mechanistic insights, and illustrative examples, this document aims to equip researchers with the knowledge to effectively harness the potential of this remarkable building block in their own drug discovery endeavors.

The Strategic Advantage of the Azetidine-3-Carboxylate Core

The azetidine ring, particularly when functionalized as in ethyl azetidine-3-carboxylate, offers several strategic advantages in drug design. These benefits contribute to its growing popularity and success in identifying novel therapeutic agents.

Conformational Rigidity and Pre-organization

One of the most significant advantages of the azetidine scaffold is its conformational rigidity.[2] Unlike more flexible acyclic or larger ring systems, the four-membered ring restricts the number of accessible conformations. This pre-organization of substituents can lead to a lower entropic cost upon binding to a biological target, which often translates to higher binding affinity.[1] By locking in a specific spatial arrangement of pharmacophoric groups, medicinal chemists can more effectively probe the binding pocket of a target and design molecules with improved potency and selectivity.

Physicochemical Property Modulation

The azetidine moiety can be strategically employed to fine-tune the physicochemical properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, which can enhance interactions with the biological target and improve aqueous solubility. The overall polarity and lipophilicity of a molecule can be modulated by derivatization at the nitrogen atom and other positions on the ring. This control over physicochemical properties is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a powerful tool.[12][13] The azetidine-3-carboxylic acid moiety, readily accessible from its ethyl ester, can serve as a constrained bioisostere for other amino acids or cyclic structures. For instance, it has been explored as a conformationally restricted analog of gamma-aminobutyric acid (GABA) and beta-alanine.[14] Furthermore, azetidine-2-carboxylic acid has been shown to be a toxic proline mimic, highlighting the potential for azetidine carboxylic acids to interact with biological systems in unique ways.[15][16] This bioisosteric potential allows for the exploration of novel chemical space and the development of compounds with improved pharmacological profiles.

Vectorial Exit from the Ring

The defined geometry of the azetidine ring provides distinct vectors for substituent placement. This allows for precise control over the orientation of functional groups, enabling chemists to project substituents into specific regions of a binding pocket to maximize interactions and avoid steric clashes. This level of control is often difficult to achieve with more flexible scaffolds.

The following diagram illustrates the key features of the this compound building block and its potential for diversification.

Caption: Versatility of this compound.

Synthesis of this compound and Derivatives

While this compound is commercially available, understanding its synthesis and the preparation of its derivatives is crucial for medicinal chemists.[8] A variety of synthetic routes have been developed to access the azetidine core, often addressing the challenge of constructing the strained four-membered ring.[9][17]

General Synthetic Strategies

The synthesis of azetidines can be broadly categorized into cyclization and cycloaddition reactions.[17] Intramolecular cyclization of γ-functionalized amines is a common approach. For instance, the treatment of a γ-amino alcohol with a suitable activating agent can lead to the formation of the azetidine ring. Another powerful method is the [2+2] cycloaddition, such as the aza Paternò-Büchi reaction between an imine and an alkene, which can directly provide functionalized azetidines.[10]

More recent advancements include palladium-catalyzed intramolecular C-H amination and strain-release homologation reactions, which offer access to densely functionalized azetidines.[4]

A Representative Synthetic Protocol: Synthesis of N-Boc-Azetidine-3-Carboxylic Acid

A common and versatile intermediate is N-Boc-azetidine-3-carboxylic acid, which can be readily converted to the corresponding ethyl ester.[18] The following is a representative, generalized protocol for its synthesis, often starting from commercially available precursors.

Experimental Protocol:

-

Starting Material: 1,3-Dibromo-2-(bromomethyl)propane.

-

Step 1: Cyclization with a Primary Amine: React 1,3-dibromo-2-(bromomethyl)propane with a suitable primary amine (e.g., benzylamine) under basic conditions to form the N-substituted azetidine.

-

Step 2: Introduction of the Carboxylic Acid Moiety: This can be achieved through various methods, such as carboxylation of an organometallic intermediate derived from the azetidine.

-

Step 3: N-Protection: Protect the azetidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-azetidine-3-carboxylic acid.

-

Step 4: Esterification: The carboxylic acid can then be esterified to the ethyl ester using standard conditions (e.g., ethanol in the presence of an acid catalyst).

-

Step 5: Deprotection and Salt Formation: Removal of the Boc group with an acid such as HCl will yield the desired this compound.

This multi-step process highlights the importance of protecting group strategies in the synthesis of functionalized azetidines.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.

Caption: General Synthetic and Derivatization Workflow.

Applications in Medicinal Chemistry: Case Studies

The true value of this compound is demonstrated by its application in the synthesis of a wide range of biologically active molecules. The azetidine-3-carboxylate scaffold has been incorporated into compounds targeting various diseases.

Azetidine Derivatives as GABA Uptake Inhibitors

Disorders related to the GABAergic system, such as epilepsy and anxiety, are significant therapeutic targets. Researchers have explored conformationally constrained GABA analogs to develop selective GABA uptake inhibitors. Azetidine derivatives, synthesized from precursors like ethyl azetidine-3-carboxylate, have shown promise in this area.[14] For example, azetidin-2-ylacetic acid derivatives bearing lipophilic N-substituents have demonstrated potent inhibition of the GAT-1 transporter.[14] The rigid azetidine core helps to orient the key pharmacophoric elements—the amino and carboxylic acid groups—in a conformation favorable for binding to the transporter.

STAT3 Inhibitors for Cancer Therapy

Signal transducer and activator of transcription 3 (STAT3) is a promising target for cancer therapy due to its role in tumor cell proliferation, survival, and metastasis. A series of potent small-molecule STAT3 inhibitors have been developed based on an azetidine-2-carboxamide scaffold.[19] In this series, the azetidine ring was found to be superior to a proline ring, leading to analogues with sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[19] The constrained nature of the azetidine likely contributes to a more optimal presentation of the key binding motifs to the STAT3 protein.

Kinase Inhibitors

The azetidine moiety is also a feature in approved kinase inhibitors. For instance, Cobimetinib, a MEK1/2 inhibitor used in the treatment of melanoma, contains an azetidine ring.[11] While not directly derived from ethyl azetidine-3-carboxylate, the presence of the azetidine in such a successful drug underscores the value of this scaffold in kinase inhibitor design. The azetidine ring can provide a vector to project substituents into specific sub-pockets of the kinase active site, thereby enhancing potency and selectivity.

The following table summarizes the biological activities of some azetidine-containing compounds.

| Compound Class | Target | Therapeutic Area | Key Structural Feature |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | CNS Disorders | Constrained GABA analog |

| Azetidine-2-carboxamides | STAT3 | Oncology | Rigid scaffold for optimal binding |

| Cobimetinib | MEK1/2 | Oncology | Azetidine for substituent projection |

| Azelnidipine | Calcium Channels | Hypertension | Dihydropyridine with azetidine |

Future Perspectives and Conclusion

The journey of the azetidine scaffold from a synthetic curiosity to a mainstay in medicinal chemistry is a testament to its unique and valuable properties. This compound, as a readily available and versatile building block, is at the forefront of this journey. Its ability to impart conformational rigidity, modulate physicochemical properties, and serve as a platform for diverse functionalization makes it an invaluable tool for drug discovery professionals.

As our understanding of disease biology deepens and the demand for more sophisticated and selective therapeutics grows, the importance of novel and enabling chemical scaffolds will only increase. The development of new synthetic methodologies to access even more complex and diverse azetidine derivatives will further expand the chemical space accessible to medicinal chemists.[20] The continued exploration of azetidines as bioisosteric replacements for other cyclic and acyclic moieties will undoubtedly lead to the discovery of new lead compounds with improved pharmacological profiles.

References

-

Azetidines of pharmacological interest. Archiv der Pharmazie, 2021. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

-

Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications, 2020. [Link]

-

Azetidines of pharmacological interest | Request PDF. ResearchGate, 2021. [Link]

-

Pharmacological activities of the azetidine moiety with a biological target. ResearchGate, N.D. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC, N.D. [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily, 2019. [Link]

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate, N.D. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2025. [Link]

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. ResearchGate, 2011. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI, N.D. [Link]

-

wholesale ETHYL 3-AZETIDIN-CARBOXYLATE HCL 98% CAS: 405090-31-5,bulk price $0.00/g;Customer Synthesize Supplier-eBioChem.com. eBioChem.com, N.D. [Link]

-

Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 2023. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI, N.D. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH, N.D. [Link]

-

Ethyl 3-azetidine-carboxylate hydrochloride. Oakwood Chemical, N.D. [Link]

-

This compound | C6H12ClNO2 | CID 44828820. PubChem, N.D. [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed, 2010. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications, 2020. [Link]

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Semantic Scholar, 2011. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central, 2023. [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, 2020. [Link]

-

Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein (1962). SciSpace, 1963. [Link]

-

Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv, 2024. [Link]

-

Bioisosteres for carboxylic acid groups. Hypha Discovery, 2024. [Link]

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH, N.D. [Link]

-

Acid Bioisosteres. Cambridge MedChem Consulting, 2022. [Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 405090-31-5|this compound|BLD Pharm [bldpharm.com]

- 6. CAS 405090-31-5 | 4H58-5-41 | MDL MFCD10687181 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-azetidine-carboxylate hydrochloride [oakwoodchemical.com]

- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. baranlab.org [baranlab.org]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein (1963) | L. Fowden | 171 Citations [scispace.com]

- 16. biorxiv.org [biorxiv.org]

- 17. medwinpublisher.org [medwinpublisher.org]

- 18. 142253-55-2|N-Boc-Azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

The Azetidine Advantage: A Technical Guide to Ethyl Azetidine-3-Carboxylate Hydrochloride in Drug Discovery

Introduction: The Rise of the Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a constant endeavor. Saturated heterocycles are mainstays in drug design, with piperidine and pyrrolidine rings being particularly prevalent. However, the four-membered azetidine ring has emerged as a "privileged scaffold," offering a unique combination of structural rigidity, metabolic stability, and advantageous physicochemical properties.[1] This guide focuses on a particularly versatile building block, ethyl azetidine-3-carboxylate hydrochloride , and its strategic application in the synthesis of next-generation therapeutics.

The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, renders it more stable and easier to handle than the corresponding aziridine, yet reactive enough to participate in a variety of synthetic transformations.[2] This strained ring system imparts a defined three-dimensional geometry to molecules, which can lead to improved binding affinity and selectivity for their biological targets. Furthermore, the azetidine nitrogen is less prone to metabolic N-dealkylation compared to its five- and six-membered counterparts, a critical advantage in enhancing a drug candidate's pharmacokinetic profile.

This guide will provide an in-depth exploration of the chemical utility of this compound, offering detailed protocols for its derivatization and showcasing its application through a compelling case study.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of an azetidine ring, often via this compound, can significantly influence a molecule's drug-like properties. A comparative analysis with the more common pyrrolidine and piperidine rings reveals the distinct advantages of the azetidine scaffold.

| Property | Azetidine | Pyrrolidine | Piperidine | Strategic Implication in Drug Design |

| pKa (Conjugate Acid) | ~11.2 | ~11.27 | ~11.22 | All are strongly basic, allowing for modulation of solubility and salt formation. Pyrrolidine is slightly more basic.[3] |

| logP (Octanol/Water) | Lower than piperidine | 0.46 | 0.84 | Azetidines generally exhibit lower lipophilicity than piperidines, which can improve aqueous solubility and reduce off-target hydrophobic interactions.[3][4] |

| Conformational Flexibility | Rigid | Flexible (envelope/twist) | Rigid (chair) | The rigidity of the azetidine ring can pre-organize substituents for optimal target binding, potentially increasing potency.[4] |

| Metabolic Stability | High (resistant to N-dealkylation) | Moderate | Moderate (susceptible to N-dealkylation and C-oxidation) | The azetidine ring can block common metabolic pathways, leading to improved in vivo exposure and a longer half-life. |

Core Synthetic Transformations

This compound is a bifunctional molecule, offering reactive handles at both the secondary amine and the ethyl ester. The hydrochloride salt form enhances stability and ease of handling. For most reactions involving the amine, a neutralization step is required.

N-Functionalization: Expanding Chemical Diversity

The secondary amine of the azetidine ring is a versatile nucleophile, readily undergoing a variety of transformations to introduce diverse substituents.

A straightforward method for introducing alkyl groups onto the azetidine nitrogen.

Experimental Protocol: N-Benzylation of Ethyl Azetidine-3-carboxylate

-

Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl ethyl azetidine-3-carboxylate.

-

A highly efficient and controlled method for N-alkylation that avoids over-alkylation, particularly useful for a wide range of aldehydes and ketones.

Experimental Protocol: Reductive Amination with an Aldehyde

-

Materials: this compound, Aldehyde (e.g., isobutyraldehyde), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Triethylamine (TEA).

-

Procedure:

-

Suspend this compound (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add the aldehyde (1.0 eq) and stir for an additional 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

C-Functionalization: Modifying the Carboxylate Moiety

The ethyl ester at the 3-position provides a gateway to a variety of other functional groups.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling, is a common strategy to introduce a diverse array of substituents and build more complex molecules.

Experimental Protocol: Hydrolysis and Amide Coupling

-

Step 1: Hydrolysis to N-Boc-azetidine-3-carboxylic acid

-

Protect the azetidine nitrogen of ethyl azetidine-3-carboxylate with a Boc group using di-tert-butyl dicarbonate and a suitable base (e.g., triethylamine) in a solvent like methanol.[5]

-

To a solution of the resulting N-Boc ethyl azetidine-3-carboxylate in a mixture of THF and water, add lithium hydroxide (LiOH) (1.5-2.0 eq).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-Boc-azetidine-3-carboxylic acid.[5]

-

-

Step 2: EDC/HOBt Mediated Amide Coupling

-

To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as DMF or DCM, add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work up the reaction by diluting with ethyl acetate and washing with aqueous solutions of 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate to obtain the crude amide, which can be purified by chromatography.

-

Reduction of the ester functionality provides the corresponding hydroxymethyl derivative, a valuable intermediate for further elaboration.

Experimental Protocol: Reduction to (N-Boc-azetidin-3-yl)methanol

-

Materials: N-Boc protected ethyl azetidine-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc protected ethyl azetidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

-

Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of celite.

-

Wash the filter cake with THF and concentrate the combined filtrates under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.

-

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Caption: Workflow for synthesizing an azetidine-linked PARP inhibitor.

This case study exemplifies how the incorporation of a rigid azetidine scaffold, derived from ethyl azetidine-3-carboxylate, can lead to a substantial increase in potency. The azetidine analog (IC₅₀ = 30 nM) demonstrated a significant improvement over the initial lead compound, highlighting the value of this building block in optimizing drug candidates. [6]

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a strained yet stable four-membered ring, along with two distinct functional handles, provides medicinal chemists with a powerful tool for creating novel molecular architectures. The incorporation of the azetidine moiety can bestow significant advantages in terms of metabolic stability, conformational rigidity, and overall physicochemical properties, ultimately leading to the development of safer and more efficacious therapeutics. The synthetic protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the potential of this exceptional scaffold in their drug discovery programs.

References

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of new analogs of zafirlukast. (2012). ACG Publications. Retrieved from [Link]

-

(PDF) Synthesis and characterization of new analogs of Zafirlukast. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

-

Concise and Alternative Synthesis of Zafirlukast-An Anti Asthma Drug. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Azetedine and Pyrrolidine Derivatives as Dual Norepinephrine Reuptake Inhibitors and 5-HT(1A) Partial Agonists. (2011). PubMed. Retrieved from [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). RSC Publishing. Retrieved from [Link]

-

Biosynthesis of Azetidine-2-Carboxylic Acid. (n.d.). Grantome. Retrieved from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

-

Case Studies in Analog Design. (n.d.). Drug Design Org. Retrieved from [Link]

-

New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). HETEROCYCLES. Retrieved from [Link]

-

Boc-Azetidine-3-carboxylic acid [142253-55-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

(PDF) Azacycloalkanes from Epoxides and Aziridines. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound | C6H12ClNO2 | CID 44828820. (n.d.). PubChem. Retrieved from [Link]

- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents.

-

18.5: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Introduction. (n.d.). ChemRxiv. Retrieved from [Link]

-

Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

-

18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax. Retrieved from [Link]

-

Drug Discovery Case Studies. (n.d.). CRSP. Retrieved from [Link]

-

Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. Retrieved from [Link]

-

One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. (2006). PubMed. Retrieved from [Link]

-

Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. (2022). PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Ethyl Azetidine-3-carboxylate Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention due to its unique conformational constraints and its ability to serve as a versatile synthetic intermediate.[1] When incorporated into drug candidates, the azetidine moiety can impart improved metabolic stability, aqueous solubility, and target-binding affinity. This guide provides an in-depth technical overview of a key building block in this class: ethyl azetidine-3-carboxylate hydrochloride. We will explore its synthesis, chemical properties, reactivity, and diverse applications, offering field-proven insights for its strategic deployment in drug development programs.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes. A common and practical strategy involves the construction of a protected azetidine precursor, followed by esterification and deprotection. Herein, we detail a robust protocol commencing from the commercially available 1-benzhydrylazetidin-3-ol.

Experimental Protocol:

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydryl-3-azetidinone

-

Rationale: The initial step involves the oxidation of the secondary alcohol to a ketone, which is a crucial intermediate for the subsequent introduction of the carboxylic acid functionality. Various oxidizing agents can be employed; however, a Swern oxidation or a Dess-Martin periodinane oxidation are often preferred due to their mild conditions and high yields.

-

Procedure (Swern Oxidation):

-

To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in DCM.

-

Continue stirring at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-benzhydryl-3-azetidinone.

-

Step 2: Synthesis of 1-Benzhydryl-azetidine-3-carboxylic Acid

-

Rationale: The ketone is then converted to the corresponding carboxylic acid. This can be achieved through various methods, including a haloform reaction followed by acidification, or via a cyanohydrin formation and subsequent hydrolysis. A direct oxidation using a strong oxidizing agent can also be employed.

-

Procedure (via Cyanohydrin):

-

To a solution of 1-benzhydryl-3-azetidinone (1.0 eq.) in a suitable solvent (e.g., ethanol/water), add potassium cyanide (1.2 eq.) and stir at room temperature.

-

After the formation of the cyanohydrin is complete (monitored by TLC), add concentrated hydrochloric acid and heat the mixture to reflux to hydrolyze the nitrile to the carboxylic acid.

-

Cool the reaction mixture and adjust the pH to precipitate the product.

-

Filter, wash with water, and dry to obtain 1-benzhydryl-azetidine-3-carboxylic acid.

-

Step 3: Esterification to Ethyl 1-Benzhydryl-azetidine-3-carboxylate

-

Rationale: The carboxylic acid is converted to its ethyl ester via Fischer esterification. This reaction is typically catalyzed by a strong acid in the presence of excess ethanol.[2][3][4]

-

Procedure (Fischer Esterification):

-

Suspend 1-benzhydryl-azetidine-3-carboxylic acid (1.0 eq.) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid or pass dry HCl gas through the solution.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to yield ethyl 1-benzhydryl-azetidine-3-carboxylate.

-

Step 4: Deprotection and Formation of this compound

-

Rationale: The final step involves the removal of the N-benzhydryl protecting group. Hydrogenolysis using a palladium catalyst is a common and effective method for this transformation.[5] The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.[5]

-

Procedure (Hydrogenolysis):

-

Dissolve ethyl 1-benzhydryl-azetidine-3-carboxylate (1.0 eq.) in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir until the deprotection is complete.[5]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

To the filtrate, add a solution of hydrochloric acid in ethanol or ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound as a crystalline solid.[5]

-

Caption: Synthetic workflow for this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [6] |

| Molecular Weight | 165.62 g/mol | [1][6] |

| Appearance | White to off-white solid | [7] |

| IUPAC Name | ethyl azetidine-3-carboxylate;hydrochloride | [1][6] |

| CAS Number | 405090-31-5 | [6] |

| Storage Temperature | 2-8 °C | [7] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the azetidine ring will appear as multiplets in the region of 3.5-4.5 ppm. The N-H proton of the hydrochloride salt will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the ester carbonyl carbon around 170-175 ppm. The carbons of the ethyl group will appear at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the azetidine ring are expected to resonate in the range of 40-60 ppm.

-

FTIR: The infrared spectrum will be characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹. A broad absorption in the region of 2500-3300 cm⁻¹ is expected for the N-H stretch of the ammonium salt. C-N and C-O stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum (electron ionization) of the free base (ethyl azetidine-3-carboxylate) would show a molecular ion peak (M⁺) at m/z 129. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester group (-COOC₂H₅, m/z 73).[8]

Reactivity of the Azetidine Scaffold: A Gateway to Molecular Diversity

The reactivity of ethyl azetidine-3-carboxylate is dominated by two key features: the nucleophilicity of the secondary amine and the strain of the four-membered ring.

N-Functionalization: Expanding the Molecular Framework

The secondary amine of the azetidine ring is readily functionalized through N-acylation and N-alkylation reactions, providing a straightforward entry to a diverse array of derivatives.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) affords the corresponding N-acyl azetidines. This is a common strategy for incorporating the azetidine moiety into amide-containing molecules, such as peptide mimics or kinase inhibitors.[9][10]

-

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of steric and electronic properties.[4][8]

Caption: N-Functionalization of the azetidine ring.

Ring-Opening Reactions: Leveraging Strain for Synthetic Innovation

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions, a feature that can be strategically exploited to generate more complex acyclic or larger heterocyclic structures. These reactions are typically initiated by activation of the nitrogen atom, for example, through protonation or quaternization, followed by nucleophilic attack. The regioselectivity of the ring opening is influenced by the nature of the substituents on the ring and the attacking nucleophile.

Applications in Drug Discovery: Case Studies and Strategic Insights

The unique structural features of this compound have made it a valuable building block in the synthesis of a variety of biologically active molecules.

Constrained Amino Acid Analogues in Peptidomimetics

Azetidine-3-carboxylic acid derivatives are considered conformationally constrained analogues of proline and other amino acids.[1][11][12] Their incorporation into peptides can induce specific secondary structures and enhance metabolic stability by protecting against enzymatic degradation. This makes them attractive for the design of novel peptide-based therapeutics.

Scaffolds for Kinase Inhibitors

The azetidine moiety is frequently found in the structure of modern kinase inhibitors.[13][14][15][16] The rigid framework of the azetidine ring can help to position key pharmacophoric groups in the optimal orientation for binding to the kinase active site. This compound serves as a versatile starting material for the synthesis of such inhibitors, with the ester group providing a handle for further elaboration and the nitrogen atom allowing for the introduction of various substituents to explore the structure-activity relationship.

Building Block for Antiviral Agents

Derivatives of azetidine have been explored in the synthesis of antiviral compounds, including analogues of the neuraminidase inhibitor oseltamivir (Tamiflu®).[17][18][19] The constrained nature of the azetidine ring can be used to mimic the transition state of the enzymatic reaction, leading to potent inhibition.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound is a testament to the power of strained heterocyclic systems in drug discovery. Its synthesis is achievable through well-established chemical transformations, and its reactivity profile offers multiple avenues for diversification. From imparting conformational rigidity in peptidomimetics to serving as a core scaffold in kinase inhibitors, this versatile building block provides a strategic advantage in the design of novel therapeutics with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, the strategic application of unique scaffolds like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

-

Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved January 5, 2026, from [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (2015). Retrieved January 5, 2026, from [Link]

-

This compound | C6H12ClNO2 | CID 44828820 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved January 5, 2026, from [Link]

-

Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters - MSU chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor - IISTE.org. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 5, 2026, from [Link]

-

Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved January 5, 2026, from [Link]

-

Symmetry-based design for the chemoenzymatic synthesis of oseltamivir (Tamiflu) from ethyl benzoate - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. (2025, August 7). Retrieved January 5, 2026, from [Link]

-

26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (n.d.). Retrieved January 5, 2026, from [Link]

-

esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed. (2021, October 8). Retrieved January 5, 2026, from [Link]

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).

-

A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021, July 6). Retrieved January 5, 2026, from [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

Design and synthesis of phenethyl benzo[5]oxazine-3-ones as potent inhibitors of PI3Kinasegamma - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of histidine kinase inhibitors and their biological properties - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

-

Table (3-3): 1H NMR and 13C NMR spectral for 3 - Studylib. (n.d.). Retrieved January 5, 2026, from [Link]

- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl) - Google Patents. (n.d.).

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. (n.d.).

-

Acid to Ester - Common Conditions. (n.d.). Retrieved January 5, 2026, from [Link]

-

Esterification Reaction between Alcohol and Carboxylic Acid - YouTube. (2023, September 22). Retrieved January 5, 2026, from [Link]

-

21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. (2024, September 30). Retrieved January 5, 2026, from [Link]

-

Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Retrieved January 5, 2026, from [Link]

-